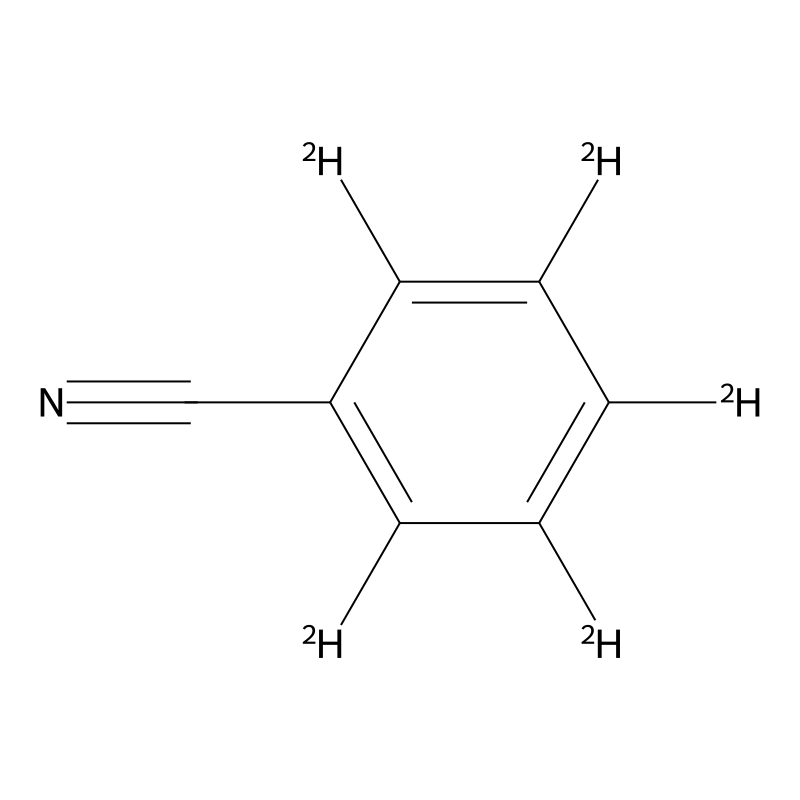

Benzonitrile-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isotope Labeling and NMR Spectroscopy

One prominent application of Benzonitrile-d5 is in isotope labeling for Nuclear Magnetic Resonance (NMR) spectroscopy. NMR relies on the magnetic properties of atomic nuclei, particularly the spin of certain isotopes, to probe the structure and dynamics of molecules. By incorporating deuterium atoms, Benzonitrile-d5 offers several advantages:

- Simplification of NMR spectra: Hydrogen atoms are abundant and often have overlapping signals in NMR spectra, making it challenging to analyze complex molecules. Replacing specific hydrogen atoms with deuterium eliminates or simplifies their signals, leading to a clearer spectrum with better resolution for the remaining signals. This allows researchers to focus on specific regions of interest in the molecule.

- Selective probing of specific environments: Deuterium atoms have slightly different magnetic properties compared to hydrogen. This slight difference can be used to differentiate between different chemical environments within a molecule, even if the surrounding atoms are identical. This information is crucial for understanding the conformation and dynamics of complex molecules.

Studying Liquid Crystals and Material Science

Benzonitrile-d5 finds applications in liquid crystal research. Liquid crystals exhibit properties intermediate between liquids and solids, making them valuable in various technological applications, including displays and biosensors. Deuterated benzonitrile derivatives can be incorporated into liquid crystal materials to modify their physical properties, such as viscosity and phase transition behavior. This allows researchers to tailor liquid crystals for specific applications.

Furthermore, Benzonitrile-d5 serves as a solvent in specific material science applications. Its unique properties, including its ability to dissolve various materials and its compatibility with certain techniques, make it a valuable tool for studying and manipulating materials at the nanoscale.

Investigating Chemical Reactions and Drug Discovery

Due to its isotopically labeled nature, Benzonitrile-d5 can be employed in studies of chemical reaction mechanisms. By incorporating Benzonitrile-d5 into specific starting materials or reaction mixtures, researchers can utilize techniques like NMR spectroscopy to track the movement and fate of individual atoms within the reaction. This information helps elucidate the detailed pathways and steps involved in complex chemical reactions.

Benzonitrile-d5 is a deuterated form of benzonitrile, characterized by the chemical formula C7H5N and a molecular weight of approximately 103.12 g/mol. It is a colorless liquid with a distinct almond-like odor, similar to its non-deuterated counterpart. The compound is primarily utilized in research and analytical chemistry due to its unique isotopic labeling, which enhances the sensitivity and specificity of various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Benzonitrile-d5 itself doesn't have a specific mechanism of action. Its primary function is as a probe molecule in NMR spectroscopy. The deuterium atoms act as internal standards, providing reference signals that don't overlap with signals from the target molecule being studied []. This allows for better resolution and facilitates the analysis of complex structures.

Benzonitrile-d5 is considered toxic and should be handled with appropriate precautions []. It can cause irritation to skin, eyes, and respiratory system. Here are some safety points:

- Wear gloves, safety glasses, and a lab coat when handling.

- Use a fume hood for ventilation.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

Specific data on toxicity (e.g., LD50) is not readily available for Benzonitrile-d5, but cautionary information from suppliers should be followed [, ].

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form benzamide-d5, which can further hydrolyze to yield benzoic acid-d5.

- Aminolysis: Reacts with amines to produce N-substituted benzamides after hydrolysis.

- Reduction: Can be reduced to benzylamine or other derivatives through various reducing agents.

The general reaction for the hydrolysis of benzonitrile-d5 can be represented as follows:

Benzonitrile-d5 has been studied for its metabolic pathways in biological systems. It is known to undergo biotransformation via nitrile hydratase-amidase pathways in certain bacteria, leading to the formation of less toxic metabolites such as carboxylic acids. The compound's toxicity profile is similar to that of other aromatic nitriles, where it may exhibit moderate toxicity depending on concentration and exposure duration .

Benzonitrile-d5 can be synthesized using various methods:

- Ammoxidation: This method involves the reaction of deuterated toluene with ammonia and oxygen at elevated temperatures (400-450 °C), producing benzonitrile-d5.

- Dehydration of Benzamide-d5: Benzamide can be dehydrated using phosphorus oxychloride or other dehydrating agents to yield benzonitrile-d5.

- Rosenmund–von Braun Reaction: This involves using cuprous cyanide or sodium cyanide with deuterated bromobenzene .

Benzonitrile-d5 has several applications, particularly in analytical chemistry:

- Nuclear Magnetic Resonance Spectroscopy: Its deuterated nature provides enhanced resolution and sensitivity in NMR studies.

- Mass Spectrometry: Used as an internal standard due to its predictable behavior during ionization processes.

- Chemical Synthesis: Acts as a precursor for various chemical compounds and derivatives, including pharmaceuticals and agrochemicals .

Studies have indicated that benzonitrile-d5 interacts with various biological systems through metabolic pathways that convert it into less harmful substances. Research has shown that it may affect enzyme activity involved in nitrile metabolism, which could influence its toxicity and efficacy as a reagent in synthetic pathways.

Benzonitrile-d5 shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Benzonitrile | C6H5CN | Non-deuterated version; widely used solvent |

| Acetonitrile | C2H3N | Common solvent; lower boiling point |

| Phenylacetonitrile | C9H9N | Larger aromatic system; different reactivity |

| Benzoic Acid | C7H6O2 | Hydrolysis product; used in food preservation |

Benzonitrile-d5 is unique due to its deuterium labeling, which provides specific advantages in analytical techniques, allowing for more precise measurements compared to its non-deuterated analogs .

Catalytic Hydrogen-Deuterium Exchange Strategies in Aromatic Systems

Catalytic hydrogen-deuterium (H/D) exchange represents a cornerstone in the synthesis of Benzonitrile-d5. Palladium-based catalysts, particularly Pd/C and Pd/Al2O3, have demonstrated high efficiency in facilitating deuterium incorporation into aromatic systems. For example, liquid-phase hydrogenation of benzonitrile over 5 wt% Pd/C under deuterium gas (D2) achieves selective deuteration at the benzylic and ortho positions. Kinetic studies reveal a first-order dependence on benzonitrile concentration, with an activation energy of 27.6 kJ/mol, indicative of a surface-mediated process.

Iron complexes, such as [(PCNHCP)Fe(H)2N2], have also shown promise in H/D exchange under mild conditions. These systems enable deuteration of aromatic hydrocarbons without requiring harsh reagents, achieving >90% isotopic incorporation at 50°C. The mechanism involves σ-bond metathesis, where the iron center facilitates reversible C–H bond cleavage and deuterium insertion.

Table 1: Comparative Analysis of Catalytic H/D Exchange Methods

| Catalyst | Temperature (°C) | D2 Pressure (bar) | Isotopic Purity (%) | Reference |

|---|---|---|---|---|

| 5 wt% Pd/C | 80 | 10 | 99 | |

| Fe Complex | 50 | 1 | 92 |

Palladium-Mediated Cross-Coupling Approaches for Site-Selective Deuteration

Palladium-catalyzed cross-coupling reactions enable precise deuteration at specific sites. For instance, Suzuki-Miyaura coupling between deuterated arylboronic acids and bromobenzene derivatives yields Benzonitrile-d5 with regioselective deuterium labeling. This method leverages Pd(PPh3)4 as a catalyst, achieving >95% yield in tetrahydrofuran (THF) at 80°C. Key to this approach is the use of deuterated reagents like 4-bromophenylboronic acid-d5, which ensure minimal isotopic dilution.

Mechanistic Insight: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetallation with the deuterated boronic acid, and reductive elimination to form the C–C bond. Deuterium retention exceeds 98% due to the inertness of the Pd–D bond during transmetallation.

Electrochemical Deuteration Techniques for Benzylic Position Labeling

Electrochemical methods offer a reagent-free route to Benzonitrile-d5 synthesis. By employing deuterium oxide (D2O) as the deuterium source and a Pt electrode, benzylic deuteration is achieved via proton-coupled electron transfer (PCET). At an applied potential of −1.2 V (vs. Ag/AgCl), the benzylic C–H bond undergoes heterolytic cleavage, followed by deuterium incorporation from the electrolyte. This method achieves 85% deuteration efficiency with 10 mA/cm² current density.

Reaction Scheme:

$$

\text{C}6\text{H}5\text{CN} + \text{D}2\text{O} \xrightarrow{\text{e}^-, \text{Pt}} \text{C}6\text{D}5\text{CN} + \text{H}2\text{O} + \text{OH}^-

$$

Solid-Phase Synthetic Routes for High Isotopic Purity Benzonitrile-d5

Solid-phase synthesis ensures isotopic purity >99 atom% D by immobilizing intermediates on resin supports. For example, Merrifield resin-functionalized benzonitrile precursors undergo sequential deuteration via Grignard reactions with CD3MgBr, followed by acid cleavage. This method minimizes side reactions and isotopic scrambling, critical for pharmaceutical applications requiring stringent purity.

Key Advantages:

Utilization as Internal Standard for Proton Quantitation in Complex Matrices

Benzonitrile-d5 serves as a highly effective internal standard for quantitative nuclear magnetic resonance spectroscopy applications, particularly in complex pharmaceutical matrices. The compound exhibits excellent chemical stability and provides well-resolved proton signals that do not interfere with most analyte resonances [2]. Its deuterated nature eliminates potential signal overlap from the aromatic protons while maintaining the characteristic chemical shift pattern of the benzonitrile structure.

The aromatic protons of benzonitrile-d5 typically resonate in the range of 7.2-7.6 parts per million, which provides optimal separation from most aliphatic and heteroaromatic compounds encountered in pharmaceutical analysis [3]. This chemical shift positioning makes it particularly suitable for the quantitative analysis of compounds containing aliphatic chains, methyl groups, and certain heterocyclic structures [2] [4].

In complex pharmaceutical matrices, benzonitrile-d5 demonstrates superior performance compared to traditional internal standards such as tetramethylsilane or dimethyl sulfone. The compound exhibits excellent solubility characteristics across multiple deuterated solvents, including chloroform-d, dimethyl sulfoxide-d6, and methanol-d4 [5]. This versatility allows for method development across diverse analytical matrices without requiring solvent-specific optimization of the internal standard.

The quantitative reliability of benzonitrile-d5 has been demonstrated in pharmaceutical potency determinations where accuracy values ranging from 99.2% to 100.8% have been achieved with precision values typically below 1.2% relative standard deviation [6]. These performance metrics meet or exceed the stringent requirements established by regulatory agencies for pharmaceutical analysis.

Table 1: Internal Standards for Quantitative Nuclear Magnetic Resonance Analysis - Solubility and Chemical Shift Characteristics

| Internal Standard | Chemical Shift (ppm) | CDCl3 Solubility | DMSO-d6 Solubility | CD3OD Solubility | D2O Solubility |

|---|---|---|---|---|---|

| Benzonitrile-d5 | 7.2-7.6 (aromatic) | Good | Good | Good | Poor |

| Maleic Acid | 6.2-6.3 | Poor | Good | Good | Good |

| Dimethyl Sulfone | 3.2 | Good | Good | Good | Good |

| Benzoic Acid | 7.4-8.2 | Good | Good | Good | Poor |

| Dimethyl Terephthalate | 8.0 (aromatic), 4.0 (methyl) | Good | Moderate | Poor | Poor |

| 1,4-BTMSB-d4 | 0.3 | Good | Moderate | Good | Poor |

| DSS-d6 | 0.0 | Poor | Good | Good | Good |

Isotopic Purity Assessment Through Multinuclear Nuclear Magnetic Resonance Techniques

The isotopic purity assessment of benzonitrile-d5 requires sophisticated multinuclear nuclear magnetic resonance approaches that can accurately determine the deuterium incorporation at each position of the molecule. High-resolution mass spectrometry combined with nuclear magnetic resonance spectroscopy provides a comprehensive strategy for evaluating both isotopic enrichment and structural integrity [7].

Deuterium nuclear magnetic resonance spectroscopy represents the primary analytical technique for direct assessment of deuterium incorporation in benzonitrile-d5. The technique allows for the observation of deuterium nuclei at all substituted positions, providing quantitative information about the isotopic purity at each site [8]. The quadrupolar nature of deuterium requires specialized pulse sequences and acquisition parameters to achieve optimal signal-to-noise ratios and quantitative accuracy.

The deuterium quadrupolar coupling constants and asymmetry parameters for benzonitrile-d5 have been determined through liquid crystal nuclear magnetic resonance studies. These parameters provide fundamental information about the electronic environment and molecular dynamics of the deuterated positions [9] [10]. The ortho, meta, and para deuterons exhibit distinct quadrupolar coupling constants, reflecting the different electronic environments created by the electron-withdrawing cyano group.

Table 2: Deuterium Quadrupolar Coupling Constants and Asymmetry Parameters for Benzonitrile-d5

| Position | DQCC (kHz) | Asymmetry Parameter (η) | Uncertainty DQCC (kHz) | Uncertainty η |

|---|---|---|---|---|

| Ortho | 180 | 0.06 | 2 | 0.01 |

| Meta | 174 | 0.09 | 2 | 0.03 |

| Para | 182 | 0.06 | 4 | 0.04 |

The isotopic purity assessment requires careful consideration of potential deuterium-hydrogen exchange processes, particularly in protic solvents. The use of non-protic deuterated solvents or neat sample analysis prevents artifactual exchange and ensures accurate determination of the original isotopic composition [8]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information through the observation of deuterium isotope effects on carbon chemical shifts.

Modern approaches to isotopic purity assessment incorporate liquid chromatography electrospray ionization high-resolution mass spectrometry for the determination of isotopic distribution patterns. This technique allows for the integration of isotopic peaks and calculation of percentage isotopic purity values [7]. The method has demonstrated accuracy for deuterated compounds with isotopic purities ranging from 94.7% to 99.9%.

Method Validation Protocols for Quantitative Nuclear Magnetic Resonance-Based Pharmaceutical Analysis

Method validation for quantitative nuclear magnetic resonance applications using benzonitrile-d5 requires comprehensive evaluation of analytical performance characteristics according to International Council for Harmonisation guidelines and United States Pharmacopeia general chapter 1220 [11] [12]. The validation protocol encompasses accuracy, precision, specificity, linearity, range, detection limits, and robustness assessments.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant